REACTION_CXSMILES
|
C([Li])CCC.[CH:6]1[C:14]2[C:13]3[CH:15]=[CH:16][CH:17]=[CH:18][C:12]=3[S:11][C:10]=2[CH:9]=[CH:8][CH:7]=1.C1C[O:22]CC1>>[OH:22][C:9]1[C:10]2[S:11][C:12]3[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=3[C:14]=2[CH:6]=[CH:7][CH:8]=1
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Name
|
|
Quantity
|
175 mL
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
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Name
|
|
Quantity
|
25 g
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Type
|
reactant
|
Smiles
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C1=CC=CC=2SC3=C(C21)C=CC=C3
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Name
|
|
Quantity
|
200 mL
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Type
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reactant
|
Smiles
|
C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
This reaction mixture was stirred overnight at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
dry oxygen gas was bubbled into the reaction mixture over 5 hrs
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Duration
|
5 h
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Type
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ADDITION
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Details
|
This reaction mixture was poured slowly over cold 1N HCl (500 ml)
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with ethyl acetate (3×500 ml)
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Type
|
ADDITION
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Details
|
Organic layers were mixed together
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Type
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CONCENTRATION
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Details
|
concentrated to dryness
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=CC2=C1SC1=C2C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |